Cas no 1803600-74-9 (3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride)

3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride 化学的及び物理的性質
名前と識別子
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- [3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
- 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride
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- MDL: MFCD28348129
- インチ: 1S/C12H16N2O2.ClH/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11;/h3-5,10H,6-7,13H2,1-2H3;1H
- InChIKey: BPTYBQXDJUQGAY-UHFFFAOYSA-N
- SMILES: C(C1ON=C(C2C=CC(OC)=C(C)C=2)C1)N.Cl
3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M543688-100mg |
[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride |
1803600-74-9 | 100mg |
$ 365.00 | 2022-06-03 | ||
Chemenu | CM454555-1g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 95%+ | 1g |
$1137 | 2023-03-07 | |
Enamine | EN300-202349-0.25g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 90% | 0.25g |
$466.0 | 2023-09-16 | |
Enamine | EN300-202349-2.5g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 90% | 2.5g |
$1848.0 | 2023-09-16 | |
Aaron | AR01B9IV-250mg |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 95% | 250mg |
$666.00 | 2025-02-09 | |
Aaron | AR01B9IV-5g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 95% | 5g |
$3782.00 | 2025-02-09 | |
1PlusChem | 1P01B9AJ-500mg |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 90% | 500mg |
$852.00 | 2025-03-19 | |
1PlusChem | 1P01B9AJ-10g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 95% | 10g |
$5071.00 | 2024-06-18 | |
A2B Chem LLC | AW04075-2.5g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 90% | 2.5g |
$1981.00 | 2024-04-20 | |
1PlusChem | 1P01B9AJ-1g |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |
1803600-74-9 | 90% | 1g |
$1083.00 | 2025-03-19 |
3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride 関連文献
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochlorideに関する追加情報
Introduction to 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride (CAS No. 1803600-74-9)
3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride, identified by its CAS number 1803600-74-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivative class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of a hydrochloride salt form indicates its suitability for formulation and application in drug development processes.
The molecular structure of 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride incorporates a phenolic ring substituted with methoxy and methyl groups, enhancing its interaction with biological targets. The oxazole ring, a five-membered heterocycle containing oxygen, is known for its role in stabilizing the molecule's electronic properties and contributing to its binding affinity. This structural feature makes it a valuable scaffold for designing molecules with therapeutic effects.
In recent years, oxazole derivatives have garnered attention due to their diverse biological activities. Studies have demonstrated that compounds featuring the oxazole core exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride may confer unique pharmacological profiles, making it a promising candidate for further investigation.
Research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to improve drug efficacy and reduce side effects. The hydrochloride salt form of this compound is particularly advantageous as it enhances solubility and bioavailability, critical factors for successful drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can systematically evaluate the interactions between 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride and biological targets.
One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research trends indicate that oxazole derivatives are being explored for their ability to modulate key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The methoxy and methyl substituents on the phenolic ring may play a crucial role in fine-tuning the compound's pharmacokinetic properties, thereby enhancing its therapeutic index.
The synthesis of 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing the desired molecular framework with high yield and purity.
Evaluation of 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride often involves both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro assays can provide rapid insights into the compound's interaction with enzymes and receptors, while animal models offer a more comprehensive assessment of its pharmacological effects. These studies are essential for determining the potential therapeutic applications of this compound.
The pharmaceutical industry continues to invest heavily in developing novel therapeutic agents based on heterocyclic compounds. 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride represents an example of how structural modifications can lead to compounds with enhanced biological activity. By understanding the relationship between molecular structure and biological function, researchers can design molecules that are more effective and safer for clinical use.
Future research directions may focus on exploring derivatives of 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yldiamine Hydrochloride to further optimize its pharmacological properties. Techniques such as structure-based drug design and fragment-based lead discovery can accelerate the identification of new analogs with improved efficacy. Additionally, investigating the compound's mechanism of action will provide valuable insights into its therapeutic potential.
The broader significance of this compound lies in its contribution to advancing our understanding of how molecular structure influences biological activity. As research progresses, compounds like 3-(4-Methoxy-octahydroindole) Hydrochloride will continue to serve as important tools for developing new drugs that address complex diseases. The collaboration between synthetic chemists, biologists, and pharmacologists is essential for translating laboratory discoveries into tangible therapeutic benefits.
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